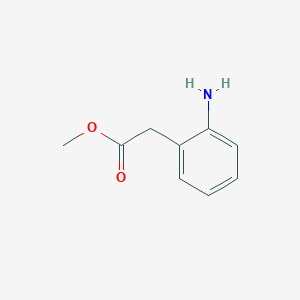

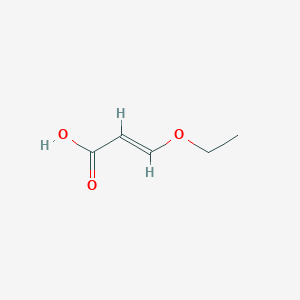

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (DMPPG) is a small molecule that has been studied for its potential as a therapeutic agent and as a research tool. It has a wide range of applications in the fields of chemistry, biochemistry, and biology. DMPPG is a member of the guanidine family of compounds, and has been used in the synthesis of various biologically active compounds, including drugs, peptides, and proteins. DMPPG has also been studied for its potential role in the modulation of cellular processes, such as signal transduction and apoptosis.

Scientific Research Applications

Guanidine Derivatives in Medicine and Biology

Guanidine compounds, including derivatives, exhibit a wide range of biological and pharmacological activities, contributing to their importance in developing novel drugs. These compounds act on the central nervous system, serve as anti-inflammatory agents, and are utilized in treating diseases like diabetes and cancer. Their diverse chemical, biochemical, and pharmacological properties make them valuable in designing and developing new therapeutic agents (Sączewski & Balewski, 2009; Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Synthetic Approaches and Pharmacological Activities

Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and derivatives with varied biological activities, including cytotoxic and antimicrobial effects. These synthetic approaches facilitate the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Antifungal Agents and Molecular Interactions

Guanidine-containing antifungal agents demonstrate efficacy against human-relevant fungal pathogens, underscoring the versatility of guanidine derivatives in addressing fungal diseases. The review of antifungal agents from 2004 to 2022 reveals the potential of guanidine-containing derivatives in developing new antifungal therapies (Baugh, 2022).

Tautomerism and Nucleic Acid Interactions

The study of tautomerism in nucleic acid bases, including the effects of molecular interactions on tautomeric equilibria, provides insight into the biological significance of guanidine derivatives. Such studies contribute to understanding the molecular mechanisms underlying DNA mutation and repair processes, highlighting the importance of guanidine compounds in genetic research (Person et al., 1989).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methoxyphenylguanidine in the presence of a base to form the desired product.", "Starting Materials": [ "4,6-dimethyl-2-chloropyrimidine", "4-methoxyphenylguanidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4,6-dimethyl-2-chloropyrimidine and 4-methoxyphenylguanidine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent (e.g. ethanol) and dry to obtain the desired product, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine." ] } | |

CAS RN |

34747-52-9 |

Molecular Formula |

C14H17N5O |

Molecular Weight |

271.32 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine |

InChI |

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19) |

InChI Key |

OCSYLDRRDZUXOP-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OC)C |

SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)